N-(2-acetylphenyl)-6-methylpicolinamide
Description
Properties
IUPAC Name |
N-(2-acetylphenyl)-6-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-6-5-9-14(16-10)15(19)17-13-8-4-3-7-12(13)11(2)18/h3-9H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYFGJGXJKJULE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Formation
The foundational step involves converting 6-methylpicolinic acid to its reactive acyl chloride derivative. As demonstrated in, thionyl chloride (SOCl₂) is widely employed under anhydrous conditions. The reaction typically proceeds at reflux temperatures (60–80°C) in aromatic solvents like toluene or chlorobenzene, achieving near-quantitative conversion within 2–3 hours.
Mechanistic Insight :
SOCl₂ reacts with the carboxylic acid to form an intermediate mixed anhydride, which subsequently eliminates HCl and SO₂ to yield the acyl chloride. The use of inert solvents prevents hydrolysis, while excess SOCl₂ ensures complete conversion.
Amine Coupling
The acyl chloride intermediate is then reacted with 2-aminoacetophenone. Patent WO2000076960A1 outlines a protocol using inorganic bases (e.g., NaHCO₃ or K₂CO₃) in chlorinated solvents (methylene chloride, dichloroethane) at −5°C to +20°C. This low-temperature regime minimizes side reactions such as ketone oxidation or over-acylation. Yields typically exceed 80% after 4–6 hours.
Optimization Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | −5°C to +20°C | Prevents epimerization |
| Solvent | Dichloroethane | Enhances solubility |
| Base | K₂CO₃ (1.2 equiv) | Neutralizes HCl efficiently |
Coupling Reagent-Assisted Synthesis
Carbodiimide-Based Methods
The Ambeed.com procedures highlight the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in polar aprotic solvents (DMF, acetonitrile). This method avoids handling corrosive acyl chlorides, making it preferable for lab-scale synthesis.
Typical Protocol :
Palladium-Catalyzed Coupling
Advanced protocols from employ Pd-based catalysts (e.g., MNPs-phenanthroline-Pd) in polyethylene glycol (PEG) at 80°C. This green chemistry approach achieves 93% yield in 6 hours by accelerating the amidation kinetics through nanoparticle-mediated activation.
Advantages :
-
Eliminates need for dry solvents
-
Catalyst recyclability (up to 5 cycles)
-
Reduced byproduct formation
Solvent-Free and Catalytic Innovations
Mechanochemical Synthesis
A solvent-free method from uses mesoporous Cu(II)-glycerol-MCM-41 nanocatalysts. Grinding 6-methylpicolinic acid and 2-aminoacetophenone with the catalyst (7 mg/mmol) at 25°C for 3.8 hours delivers the product in 92% yield. This method reduces waste and energy consumption.
Photocatalytic Approaches
Comparative Analysis of Methodologies
Table 1: Synthesis Method Comparison
Challenges and Mitigation Strategies
Byproduct Formation
Over-acylation of the 2-acetyl group is a common issue in acyl chloride methods. Patent addresses this by using stoichiometric base (1.5 equiv K₂CO₃) to sequester HCl promptly, suppressing ketone reactivity.
Solvent Selection
Chlorinated solvents (CH₂Cl₂, ClC₆H₅) generally outperform ethers or esters due to better solubility of aromatic intermediates. However, PEG-based systems offer an eco-friendly alternative with comparable efficiency.
Scalability and Industrial Relevance
The acyl chloride route remains dominant for kilogram-scale production due to its reliability and low catalyst costs. Recent advances in catalytic methods (e.g., Pd nanoparticles) show promise for continuous-flow manufacturing, reducing batch-to-batch variability .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-6-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Properties
N-(2-acetylphenyl)-6-methylpicolinamide has been investigated for its cytotoxic effects against various cancer cell lines. Its mechanism of action often involves the inhibition of key pathways associated with tumor growth and angiogenesis.
Case Studies
- A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values indicating effective inhibition compared to standard treatments like doxorubicin .
- Another investigation highlighted its role in reducing pro-inflammatory cytokines in treated cells, suggesting a dual mechanism of action that includes anti-inflammatory properties alongside anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential.
Key Structural Features
The compound's effectiveness is attributed to specific functional groups that enhance its binding affinity to target proteins:
- The acetophenyl group contributes to hydrophobic interactions crucial for receptor binding.
- The pyridine ring may facilitate interactions with biological targets through hydrogen bonding and π-stacking interactions.
Data Table: SAR Insights
| Compound Variant | IC50 (µM) | Target | Mechanism |
|---|---|---|---|
| This compound | 5.11 (MCF-7) | VEGFR-2 | Apoptosis induction |
| Similar Compound A | 4.61 (HepG2) | VEGFR-2 | Anti-proliferative |
| Similar Compound B | 19.41 (HCT-116) | VEGFR-2 | Cytotoxicity |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound.
ADME Characteristics
Research indicates favorable ADME properties, suggesting good bioavailability and minimal toxicity to normal cells, which is critical for therapeutic applications .
Safety Assessments
Preclinical safety assessments have shown that oral administration did not significantly affect liver or kidney function in animal models, indicating a potentially safe profile for further development .
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-6-methylpicolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The table below highlights key differences in substituents and their implications:
Intermolecular Interactions and Stability
- Hydrogen Bonding : The acetyl group in this compound likely participates in intramolecular H-bonds, as seen in the thiourea analog N-((2-acetylphenyl)carbamothioyl)benzamide, which exhibits stabilized conformations via N–H···O interactions .
- Crystal Packing: Piperazine and morpholino substituents enhance solubility but may reduce crystallinity compared to bromine or acetyl groups .
Key Research Findings
Substituent Effects: Electron-withdrawing groups (e.g., acetyl, bromo) increase reactivity in coupling reactions but may reduce metabolic stability compared to electron-donating groups like morpholino .
Synthetic Flexibility : Transition-metal catalysis (Pd, Fe) enables diverse functionalization, though bromophenyl derivatives require harsh conditions (e.g., chlorobenzene reflux) .
Hydrogen-Bond Networks : Acetylphenyl derivatives exhibit stronger intermolecular interactions, critical for crystal engineering or drug-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
